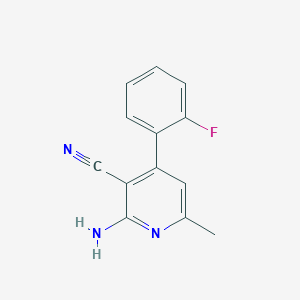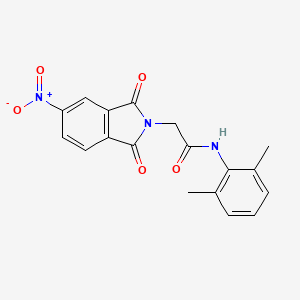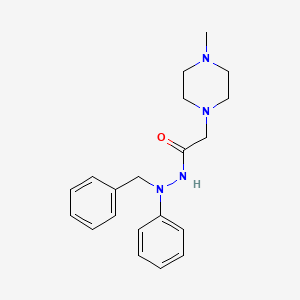![molecular formula C26H23N3O3S B11099998 5-cyano-6-[(furan-2-ylmethyl)sulfanyl]-4-(2-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11099998.png)
5-cyano-6-[(furan-2-ylmethyl)sulfanyl]-4-(2-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CYANO-6-[(2-FURYLMETHYL)SULFANYL]-4-(2-METHOXYPHENYL)-2-METHYL-N-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE is a complex organic compound with a diverse range of applications in scientific research. This compound features a pyridinecarboxamide core, which is often found in various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYANO-6-[(2-FURYLMETHYL)SULFANYL]-4-(2-METHOXYPHENYL)-2-METHYL-N-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-CYANO-6-[(2-FURYLMETHYL)SULFANYL]-4-(2-METHOXYPHENYL)-2-METHYL-N-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or add hydrogen to the compound.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
5-CYANO-6-[(2-FURYLMETHYL)SULFANYL]-4-(2-METHOXYPHENYL)-2-METHYL-N-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-CYANO-6-[(2-FURYLMETHYL)SULFANYL]-4-(2-METHOXYPHENYL)-2-METHYL-N-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Cyano-6-[(cyanomethyl)sulfanyl]-2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide
- 2-CYANO-N-(2-FURYLMETHYL)-3-(2-METHOXYPHENYL)ACRYLAMIDE
Uniqueness
5-CYANO-6-[(2-FURYLMETHYL)SULFANYL]-4-(2-METHOXYPHENYL)-2-METHYL-N-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H23N3O3S |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
5-cyano-6-(furan-2-ylmethylsulfanyl)-4-(2-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C26H23N3O3S/c1-17-23(25(30)29-18-9-4-3-5-10-18)24(20-12-6-7-13-22(20)31-2)21(15-27)26(28-17)33-16-19-11-8-14-32-19/h3-14,24,28H,16H2,1-2H3,(H,29,30) |
InChI Key |
ORDWGKBHTGQSBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC2=CC=CO2)C#N)C3=CC=CC=C3OC)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetyl}hydrazinylidene)-N-(4-methoxyphenyl)butanamide](/img/structure/B11099920.png)
![(2Z)-6,7-dimethyl-2-[(2E)-3-phenylprop-2-en-1-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11099936.png)

![2,5-Dimethyl-3,4-dihydro-2H-cyclopenta[e][1,2,4]triazine-6,6,7,7-tetracarbonitrile](/img/structure/B11099948.png)
![N'-[(E)-(2-Hydroxy-5-methylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11099957.png)
![(1E)-6-methyl-1-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-4-thioxo-3a,4-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B11099964.png)

![ethyl (2E)-2-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-5-(2-methoxynaphthalen-1-yl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11099971.png)
![1,6-bis(hydroxymethyl)-3,4-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B11099977.png)
![11-(1,3-benzodioxol-5-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11099980.png)
![tert-butyl {4-[(E)-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B11099981.png)
![4-methyl-N-[2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl]benzenesulfonamide](/img/structure/B11099988.png)
![2,4-dibromo-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11100010.png)

